molecular formula C16H17N5O3 B11002285 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B11002285
M. Wt: 327.34 g/mol
InChI Key: QOWIYFIWKRDCSL-UHFFFAOYSA-N
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Description

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. This unique structure imparts a range of chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact while maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different substituents attached to the quinazolinone or pyrazole rings.

Scientific Research Applications

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrazole moiety may also contribute to the compound’s biological activity by interacting with different molecular targets. These interactions can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE include other quinazolinone derivatives and pyrazole-containing compounds. Examples include:

  • 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
  • 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
  • 4-((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)-2H-benzo[d][1,3]oxazine

Uniqueness

What sets 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE apart from similar compounds is its unique combination of the quinazolinone and pyrazole moieties. This dual functionality imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential for diverse biological activities further enhance its uniqueness and value in scientific research.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1-methylpyrazol-4-yl)butanamide

InChI

InChI=1S/C16H17N5O3/c1-20-10-11(9-17-20)18-14(22)7-4-8-21-15(23)12-5-2-3-6-13(12)19-16(21)24/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,24)

InChI Key

QOWIYFIWKRDCSL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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